molecular formula C3H4N2O B106053 3-Aminoisoxazole CAS No. 1750-42-1

3-Aminoisoxazole

Cat. No. B106053
CAS RN: 1750-42-1
M. Wt: 84.08 g/mol
InChI Key: RHFWLPWDOYJEAL-UHFFFAOYSA-N
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Description

3-Aminoisoxazole is a chemical compound that belongs to the class of organic compounds known as isoxazoles, which are characterized by a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. The presence of the amino group at the 3-position of the isoxazole ring makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry for drug discovery and the development of peptidomimetics .

Synthesis Analysis

The synthesis of 3-aminoisoxazoles has been approached through various methods. One such method involves a gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles, providing an efficient and atom-economic route to fully substituted 2-aminopyrroles, which are structurally related to 3-aminoisoxazoles . Another synthesis route is the rhodium(II)-catalyzed formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles, leading to polysubstituted 3-aminopyrrole derivatives . Additionally, a two-step procedure has been developed where 3-bromoisoxazolines react with amines to afford 3-aminoisoxazolines, which are then oxidized to yield 3-aminoisoxazoles . A practical multigram synthesis from amino acids via regioselective [3+2]-cycloaddition of nitrile oxides with alkynes/enamines has also been reported .

Molecular Structure Analysis

The molecular structure of 3-aminoisoxazole derivatives is characterized by the isoxazole ring and the substituents attached to it. The position of the amino group significantly influences the reactivity and the potential for further chemical modifications. The synthesis of 3-aminoisoxazoles often involves the formation of intermediates that can undergo various reactions to yield a wide range of derivatives with different substituents, showcasing the structural diversity achievable with this compound .

Chemical Reactions Analysis

3-Aminoisoxazoles can participate in a variety of chemical reactions, making them valuable intermediates in organic synthesis. For instance, they can be used to prepare 5-amino-3-(pyrrol-2-yl)isoxazoles through the reaction of specific pyrroles with hydroxylamine . They can also undergo further functionalization, such as the reaction with 4-nitrobenzoyl chloride to obtain amidoisoxazoles . Moreover, 3-aminoisoxazolo[5,4-b]pyridines have been synthesized and subjected to reactions with acid halides and aromatic aldehydes to produce a range of amides and Schiff bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminoisoxazoles are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their application in drug discovery and the development of bioactive compounds. For example, some 3-aminoisoxazole derivatives have shown noticeable cytotoxic properties against various cancer cell lines, indicating their potential as therapeutic agents . The regioselective synthesis of 3-hydroxyisoxazoles and 5-isoxazolones from β-amino α,β-unsaturated esters also highlights the sensitivity of isoxazole derivatives' yields to the β-substituent group of the esters .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 3-Aminoisoxazole and its derivatives are synthesized through various chemical processes. For instance, a novel procedure involving the reaction of readily available 3-bromoisoxazolines with amines, followed by oxidation, has been developed to yield 3-aminoisoxazoles consistently (Girardin et al., 2009). Another method involves green chemistry routes using α-chlorooximes and 2-phenylsulfonyl acetonitrile (Altug et al., 2014).
  • Chemical Reactions : 3-Aminoisoxazole undergoes various chemical transformations, including heterocyclizations using non-classical methods like microwave irradiation and ultrasonication (Tkachenko & Chebanov, 2016).

Biological Applications and Studies

  • Cytotoxic Properties : Some 3-aminoisoxazole derivatives have shown cytotoxic properties against various cancer cell lines, indicating potential applications in cancer research (Büyükbayram et al., 2014); (Liu et al., 2009).
  • Antifungal and Antimicrobial Effects : Certain isoxazole derivatives, including those with 3-aminoisoxazole, have demonstrated antifungal properties against various yeasts, suggesting their potential in developing antifungal treatments (Mares et al., 1996).
  • Neuropharmacology : 3-Aminoisoxazole compounds have been studied for their effects on GABA uptake and related neural processes, contributing to research in neurochemistry and potential treatments for neurological disorders (Krogsgaard‐Larsen & Johnston, 1975).

Environmental Applications

  • Biodegradation and Environmental Impact : Studies on 3-aminoisoxazole derivatives have also focused on their degradation in the environment, particularly their role in biodegradation processes, indicating their relevance in environmental management and remediation (Mulla et al., 2018).

Safety And Hazards

3-Aminoisoxazole is classified as an irritant . It may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

Future Directions

Isoxazoles, including 3-Aminoisoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing eco-friendly synthetic strategies and exploring the potential application of synthesized bioactive compounds .

properties

IUPAC Name

1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c4-3-1-2-6-5-3/h1-2H,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFWLPWDOYJEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701024771
Record name 3-Isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoisoxazole

CAS RN

1750-42-1, 147815-03-0
Record name 3-Isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1750-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxazolamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147815030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoxazolamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Isoxazolamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
219
Citations
A Melli, M Melosso, KG Lengsfeld, L Bizzocchi… - Molecules, 2022 - mdpi.com
… As mentioned above, 3-aminoisoxazole can play an … 3-aminoisoxazole. For this reason, here we report the first observation and analysis of the rotational spectrum of 3-aminoisoxazole, …
Number of citations: 2 www.mdpi.com
OME El-Dusouqui, MM Abdelkhalik… - Journal of Chemical …, 2006 - journals.sagepub.com
Efficient routes to 2-arylhydrazono-3-oxoalkanonitriles, 1,2,3- and 1,2,4-triazoles, and 3-aminoisoxazole utilising the oximes of the title hydrazones are reported. The behaviour of the …
Number of citations: 35 journals.sagepub.com
S SUGAI, KAU SATo, K KATAOKA… - Chemical and …, 1984 - jstage.jst.go.jp
… The thermolysis of 6a resulted mainly in polymerization, though the 3-aminoisoxazole 7a … product was successively transformed to the 3-aminoisoxazole 7a by the action of hydrazine. …
Number of citations: 5 www.jstage.jst.go.jp
I Iwai, N Nakamura - Chemical and Pharmaceutical Bulletin, 1966 - jstage.jst.go.jp
… The oily residue was distilled to give 3—aminoisoxazole (X[) of hp, 75~76. Yield, 3.4 g. (44… —amino—S—phenylisoxazole and 3—aminoisoxazole, respectively. Tetrolonitrile afforded a 8…
Number of citations: 75 www.jstage.jst.go.jp
S Mukhopadhyay, DS Barak, I Avasthi… - Advanced Synthesis & …, 2017 - Wiley Online Library
… 4,5-dimethyl-3-aminoisoxazole forms part of several isoxazole-based … 3-aminoisoxazole derivative is an old antibiotic commonly used with trimethoprim.7 Besides, the 3-aminoisoxazole …
Number of citations: 10 onlinelibrary.wiley.com
K Madhukar, B Madhu, BA Sastry, G Ponticelli… - Polyhedron, 1989 - Elsevier
… above important observations, we have synthesized and extended the studies to the polycrystalline and solute specimens of copper(I1) complexes of unmethylated 3-aminoisoxazole …
Number of citations: 8 www.sciencedirect.com
W Klötzer, H Bretschneider, E Fitz, R Reiner… - Monatshefte für Chemie …, 1970 - Springer
… Das Hauptziel der vorliegenden Untersuchung war es, yon leicht zugiinglichen Verbindungen ausgehend, die versehiedenen 3-Aminoisoxazole, deren Sulfanilamidderivate zum Tell …
Number of citations: 2 link.springer.com
J Feldmann, MK Skaanning, M Lommel… - …, 2023 - Wiley Online Library
… to 3-aminoisoxazole (14). A potential solution to this issue could be an enrichment process that allows formation of 3-aminoisoxazole (… We found that 3aminoisoxazole (14) forms stable …
尾崎守, 早瀬善男 - Journal of Pesticide Science, 1983 - jlc.jst.go.jp
… (3) and (4) were converted into 3-[5-(1, 1-dimethyl-2-hydroxyethyl)-3-isoxazolyl] urea (9) and 5-(1, 1-dimethyl-2-hydroxyethyl)-3-aminoisoxazole, respectively, by hydroxylation of the tert-…
Number of citations: 16 jlc.jst.go.jp
E Rajanarendar, K Thirupathaiah, S Ramakrishna… - Chinese Chemical …, 2015 - Elsevier
… The reaction of 3-aminoisoxazole 1 with substituted phenacyl bromides 2 in dry ethanol afforded the corresponding 6-methyl-3-aryl imidazo[1,2-b]isoxazoles 3 in good yields. …
Number of citations: 7 www.sciencedirect.com

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